

Introduction: The Strategic Importance of 1-Ethyl-2-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Ethyl-2-iodobenzene**

Cat. No.: **B090931**

[Get Quote](#)

1-Ethyl-2-iodobenzene (CAS No. 18282-40-1) is a substituted aromatic organoiodine compound. While seemingly a simple molecule, its true value lies in the strategic placement of its functional groups. The ethyl group provides steric and electronic influence, while the ortho-iodine atom serves as an exceptionally reactive handle for sophisticated molecular engineering.

Aryl iodides are premier substrates in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive among the aryl halides, allowing for oxidative addition to low-valent transition metal catalysts (like palladium(0)) under significantly milder conditions than its bromide or chloride counterparts.^[1] This high reactivity makes **1-ethyl-2-iodobenzene** an invaluable building block for constructing complex molecular architectures, enabling the efficient synthesis of biaryl compounds, substituted alkenes, and arylalkynes—motifs frequently found in active pharmaceutical ingredients (APIs).^{[2][3]}

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use in synthesis and for accurate characterization of its reaction products.

Physical and Chemical Properties

The key identifying and physical properties of **1-ethyl-2-iodobenzene** are summarized below.

Property	Value	Reference(s)
CAS Number	18282-40-1	[4] [5]
Molecular Formula	C ₈ H ₉ I	[4] [6]
Molecular Weight	232.06 g/mol	[4] [6]
Physical Form	Liquid	[7]
IUPAC Name	1-ethyl-2-iodobenzene	[8]
SMILES	CCC1=CC=CC=C1I	[4]
InChI Key	ZEJZDNMOGNUIHL- UHFFFAOYSA-N	[4]
Flash Point	105 °C (221 °F)	[7]
Storage	Ambient temperature, protect from light	[6] [7]

Spectroscopic Signature

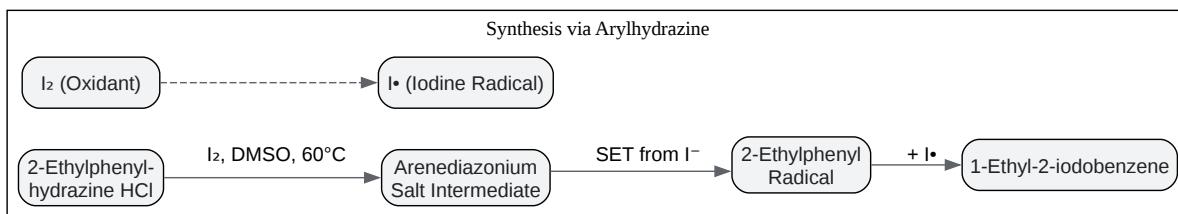
Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The data below are based on reported experimental findings.[\[5\]](#)[\[9\]](#)

- ¹H NMR (400 MHz, CDCl₃):
 - δ 7.81 (dd, J = 8.3, 1.6 Hz, 1H): This doublet of doublets corresponds to the aromatic proton ortho to the iodine atom (C6-H), experiencing large coupling from its vicinal neighbor and smaller meta-coupling.
 - δ 7.21–7.30 (m, 2H): A multiplet representing the two central aromatic protons (C4-H and C5-H).
 - δ 6.87 (td, J = 8.3, 1.6 Hz, 1H): This triplet of doublets corresponds to the aromatic proton ortho to the ethyl group (C3-H).
 - δ 2.73 (q, J = 7.5 Hz, 2H): The quartet represents the benzylic methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

- δ 1.21 (t, J = 7.5 Hz, 3H): This triplet is characteristic of the terminal methyl protons (-CH₃) of the ethyl group.
- ¹³C NMR (100 MHz, CDCl₃):
 - δ 146.6: Quaternary aromatic carbon attached to the ethyl group (C1).
 - δ 139.5, 128.7, 128.5: Aromatic CH carbons.
 - δ 100.6: Quaternary aromatic carbon attached to the iodine atom (C2). The significant upfield shift is a hallmark of ipso-carbons bonded to iodine.
 - δ 34.3: Benzylic methylene carbon (-CH₂-).
 - δ 14.7: Terminal methyl carbon (-CH₃).
- Mass Spectrometry (EI): The molecular ion peak ([M]⁺) is observed at m/z = 232, corresponding to the molecular weight of the compound.[9]

Synthesis Methodologies: A Comparative Analysis

The synthesis of **1-ethyl-2-iodobenzene** is not efficiently achieved by direct electrophilic iodination of ethylbenzene, as this reaction favors para-substitution and is often reversible due to the formation of hydrogen iodide (HI), a strong reducing agent.[10][11] Therefore, more robust and regioselective methods are required.


Method 1: Metal-Free Synthesis from Arylhydrazine (Field-Proven Protocol)

A highly effective and modern approach involves the reaction of 2-ethylphenylhydrazine hydrochloride with elemental iodine in DMSO. This method is advantageous as it avoids the use of heavy metals and harsh bases.[5][12]

- To a round-bottom flask, add 2-ethylphenylhydrazine hydrochloride (0.5 mmol, 1.0 equiv).
- Add elemental iodine (I₂, 127 mg, 0.5 mmol, 1.0 equiv) and dimethyl sulfoxide (DMSO, 0.1 mL).

- Stir the reaction mixture at 60 °C for 6 hours under an air atmosphere.
- Cool the mixture to room temperature.
- Add saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$, 5 mL) to quench unreacted iodine, followed by water (10 mL).
- Extract the aqueous layer with chloroform or ethyl acetate (4 x 5 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the resulting crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield **1-ethyl-2-iodobenzene**. An isolated yield of 71% has been reported for this transformation.[9]

This reaction proceeds through a radical mechanism. Iodine oxidizes the arylhydrazine to form an arenediazonium salt intermediate. A subsequent single-electron transfer from an iodide anion generates an aryl radical and an iodine radical. The combination of these two radicals affords the final product. The choice of DMSO is critical; it acts not just as a solvent but also participates in the catalytic cycle.[12]

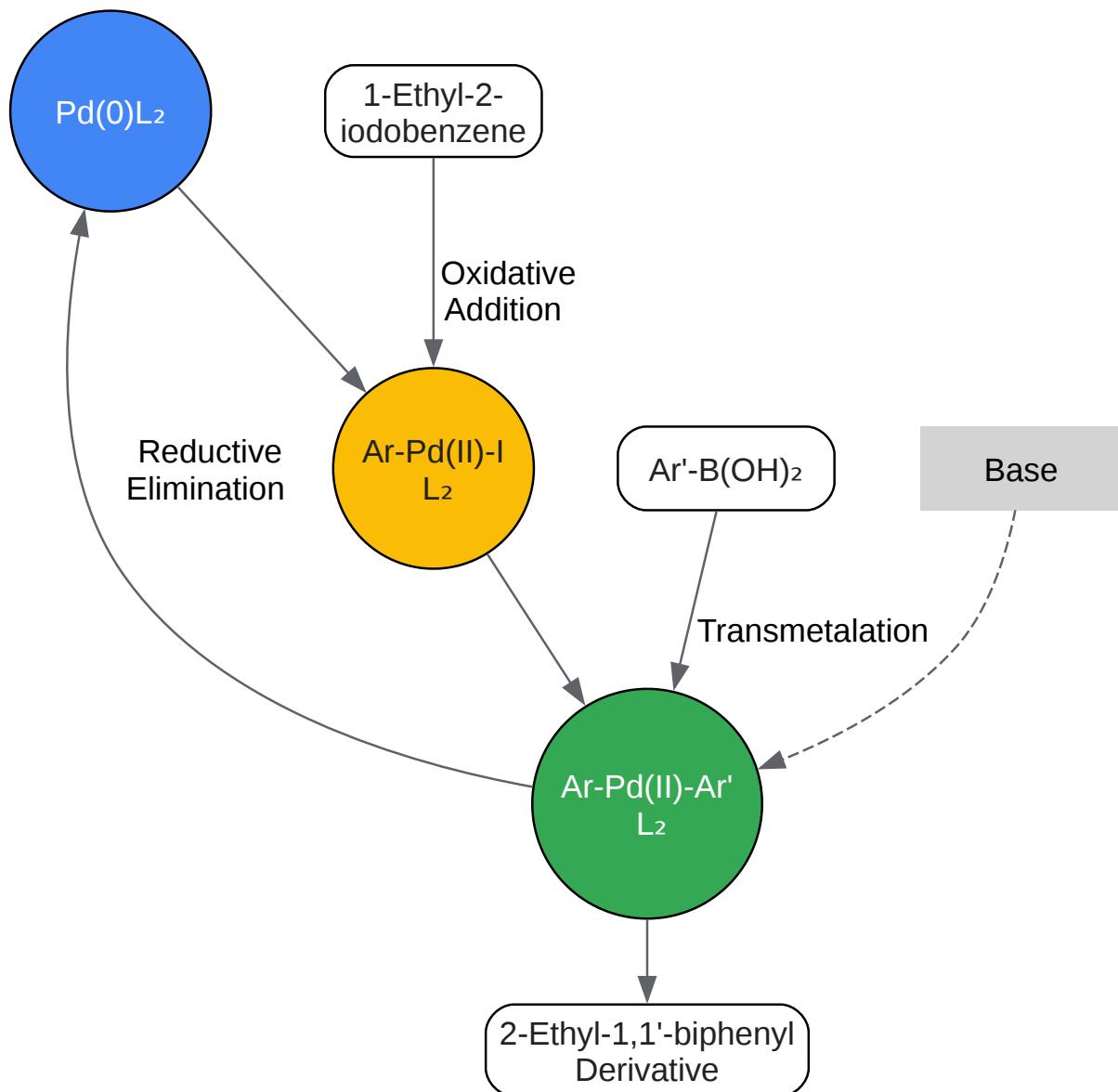
[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of **1-ethyl-2-iodobenzene** from arylhydrazine.

Method 2: Synthesis via Sandmeyer-Type Diazotization (Classic Approach)

A more traditional and widely applicable method is the diazotization of 2-ethylaniline followed by reaction with potassium iodide. This is an adaptation of the classic Sandmeyer reaction.[13]

- In a flask cooled to 0-5 °C in an ice bath, dissolve 2-ethylaniline (1.0 equiv) in an aqueous solution of hydrochloric or sulfuric acid (approx. 3 equiv).
- Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO_2 , 1.1 equiv) dropwise, ensuring the temperature remains below 5 °C to form the stable diazonium salt.
- In a separate flask, dissolve potassium iodide (KI , 1.5 equiv) in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
- Allow the reaction to warm to room temperature and then gently heat on a steam bath until gas evolution ceases.
- Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with aqueous sodium thiosulfate to remove any residual iodine, then with brine.
- Dry the organic layer over a drying agent (e.g., MgSO_4), filter, and concentrate in vacuo.
- Purify by vacuum distillation or column chromatography to obtain pure **1-ethyl-2-iodobenzene**.

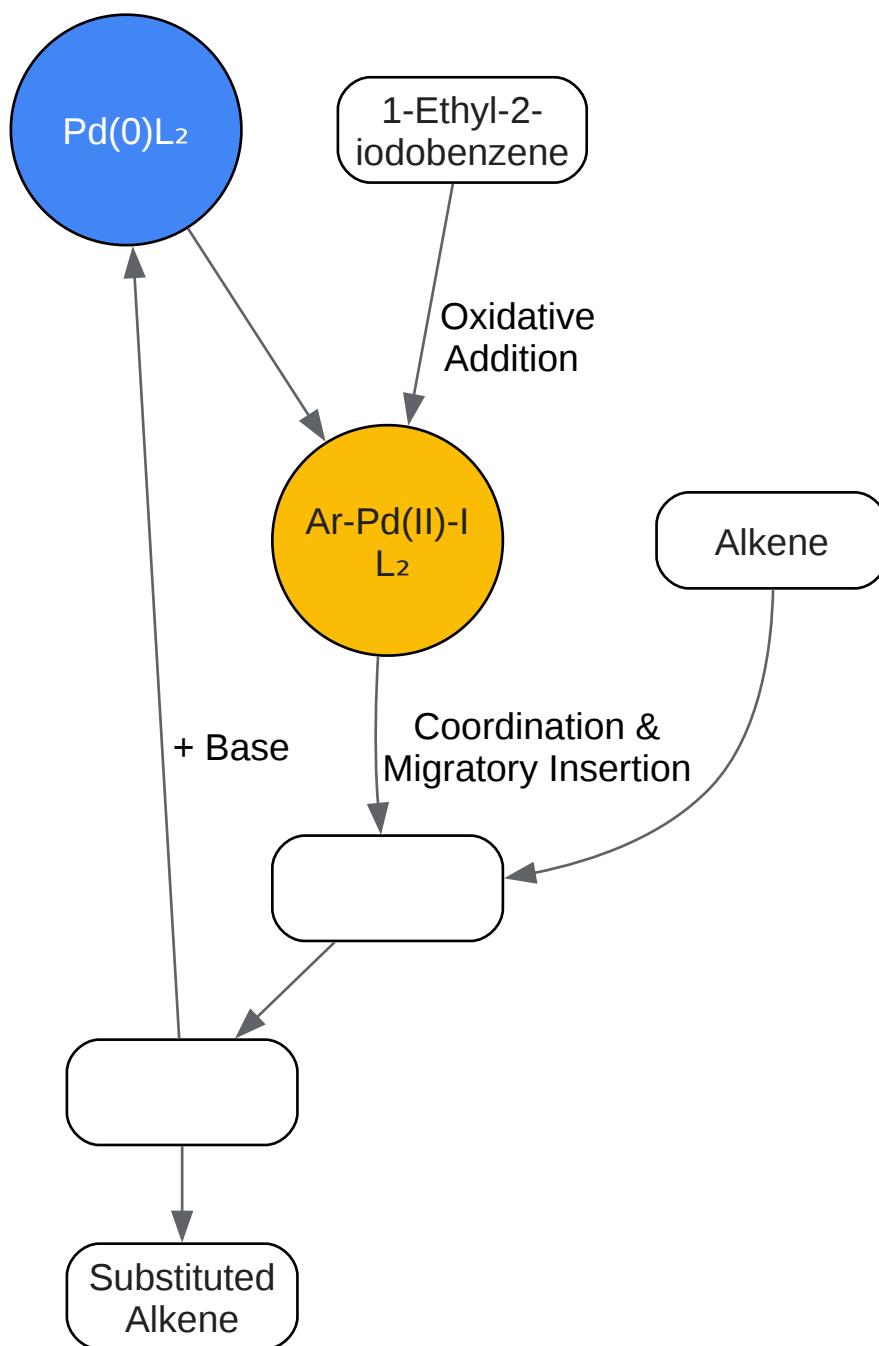

Key Synthetic Applications: A Gateway to Molecular Complexity

The utility of **1-ethyl-2-iodobenzene** is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The C-I bond readily undergoes oxidative addition to $\text{Pd}(0)$ complexes, initiating catalytic cycles that form new C-C bonds with high efficiency.

Suzuki-Miyaura Coupling

This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester), forming a biaryl linkage. This is one of the most powerful methods for constructing scaffolds found in pharmaceuticals and organic materials.[14][15]

- To a Schlenk flask, add **1-ethyl-2-iodobenzene** (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K_2CO_3 , 2.0 equiv).
- Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.03 equiv, 3 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
- Heat the reaction mixture (typically 80-100 °C) with stirring until TLC or GC-MS analysis indicates complete consumption of the starting material.
- Cool, dilute with water, and extract with an organic solvent.
- Purify the product via column chromatography.


[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mizoroki-Heck Reaction

The Heck reaction forms a new C-C bond by coupling the aryl iodide with an alkene, typically yielding a substituted alkene product. This reaction is fundamental for synthesizing stilbenes, cinnamates, and other vinyl-aromatic systems.[\[16\]](#)[\[17\]](#)

- In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 equiv, 2 mol%) and a phosphine ligand such as tri(o-tolyl)phosphine (0.04 equiv, 4 mol%).
- Add **1-ethyl-2-iodobenzene** (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.2 equiv), and a base such as triethylamine (Et_3N , 1.5 equiv).
- Add an anhydrous polar aprotic solvent like DMF or NMP.
- Heat the mixture (typically 100-120 °C) with stirring for the required time (monitored by TLC/GC-MS).
- After cooling, work up the reaction by diluting with water and extracting with an organic solvent.
- Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Caption: Key steps in the Mizoroki-Heck reaction catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for creating a bond between an sp^2 carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne), producing arylalkynes. This

reaction typically requires both palladium and copper(I) co-catalysts.[18][19]

- To a Schlenk flask, add **1-ethyl-2-iodobenzene** (1.0 equiv), the terminal alkyne (1.1 equiv), a palladium catalyst like $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 equiv, 2 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI , 0.04 equiv, 4 mol%).
- Evacuate and backfill the flask with an inert gas.
- Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.
- Stir the reaction at room temperature or with gentle heating until completion.
- Work up by filtering off the amine hydrohalide salt, diluting with water, and extracting with an organic solvent.
- Purify the product by column chromatography.

Application in the Synthesis of Heterocyclic Scaffolds

The true potential of **1-ethyl-2-iodobenzene** for drug development professionals is realized when these primary coupling products are used as advanced intermediates for constructing complex heterocyclic systems.

- Phenanthridines: The 2-ethylbiphenyl derivatives formed from Suzuki coupling can be precursors to phenanthridines, a core structure in many biologically active compounds. Subsequent intramolecular cyclization reactions, often radical-based, can form the central heterocyclic ring.[6][20][21]
- Dibenzofurans: The Sonogashira coupling of **1-ethyl-2-iodobenzene** with a terminal alkyne bearing an ortho-hydroxyl group on another aromatic ring can set the stage for a subsequent intramolecular cyclization to form substituted dibenzofurans, another privileged scaffold in medicinal chemistry.[22][23]

Safety and Handling

1-Ethyl-2-iodobenzene must be handled with appropriate laboratory precautions.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[4\]](#)
- Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[\[4\]](#)
- Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Store in a tightly sealed container, protected from light.

Conclusion

1-Ethyl-2-iodobenzene is a highly versatile and reactive chemical intermediate. Its value extends beyond its basic structure; it is a key enabler of modern synthetic methodologies that are critical to the rapid assembly of complex molecules. For researchers in drug discovery and materials science, a firm grasp of its synthesis and reactivity, particularly in palladium-catalyzed cross-coupling, provides a powerful tool for innovation. The strategic application of this building block facilitates the efficient construction of novel biaryl, vinyl-aryl, and alkynyl-aryl systems, which are direct precursors to valuable heterocyclic scaffolds.

References

- PubChem. Benzene, 1-ethyl-2-iodo- | C8H9I | CID 140367.
- Lin, W., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. *ACS Omega*, 3(8), 9814–9821. [\[Link\]](#)
- Pearson+.
- ACS Publications.
- National Institutes of Health.
- Organic Syntheses. Iodobenzene. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate.
- Royal Society of Chemistry. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. [\[Link\]](#)
- Beilstein Journals. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. [\[Link\]](#)
- PubMed.
- ACS Publications.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [\[Link\]](#)
- Wikipedia. Heck reaction. [\[Link\]](#)

- Wikipedia. Sonogashira coupling. [Link]
- Quora.
- National Institutes of Health. Palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones. [Link]
- National Institutes of Health.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- ResearchGate.
- PubChem. **1-ethyl-2-iodobenzene**. [Link]
- Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. [Link]
- Testbook. The direct iodination of benzene is not possible cause. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Iodobenzene (CAS 591-50-4)
- Organic Chemistry Portal.
- ResearchGate. (PDF)
- Royal Society of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. mlunias.com [mlunias.com]
- 3. bocsci.com [bocsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]
- 7. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes [organic-chemistry.org]

- 8. Benzene, 1-ethyl-2-iodo- | C8H9I | CID 140367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. quora.com [quora.com]
- 11. testbook.com [testbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 16. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 1-Ethyl-2-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090931#1-ethyl-2-iodobenzene-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com